Propyl Linker Confers Superior D3 Receptor Engagement vs. Ethyl Homolog
In a series of N-phenylpiperazine benzamides, the propyl linker (n=3) consistently yields higher D3 receptor affinity than the ethyl (n=2) or butyl (n=4) analogs [1]. The target compound features a propyl spacer linking the benzamide carbonyl to the phenylpiperazine nitrogen, a length that SAR studies identify as optimal for spanning the distance between the orthosteric binding site and the extracellular loop region of the D3 receptor [1]. The ethyl homolog (CAS 1049436-99-8) loses this spatial complementarity, which in related benzamide-piperazine series results in Ki values that are typically 3- to 10-fold weaker at D3 receptors [2].
| Evidence Dimension | D3 receptor binding affinity as a function of alkyl linker length |
|---|---|
| Target Compound Data | Propyl linker (n=3); SAR-optimal chain length for D3R engagement (exact Ki value not publicly reported for this specific compound) |
| Comparator Or Baseline | Ethyl linker analog (n=2, CAS 1049436-99-8): 3- to 10-fold lower D3 affinity in closely related benzamide-phenylpiperazine series [2] |
| Quantified Difference | Propyl linker provides approximately 3- to 10-fold affinity advantage over ethyl linker in congeneric series |
| Conditions | Radioligand competition binding assays using [³H]spiperone or [¹²⁵I]iodosulpride at cloned human D3 receptors expressed in CHO or HEK293 cells |
Why This Matters
The propyl linker is a critical determinant of D3 receptor affinity; sourcing the ethyl analog (CAS 1049436-99-8) instead would predictably degrade target engagement and confound dose-response interpretation.
- [1] Hackling, A. E., & Stark, H. (2002). Dopamine D3 receptor ligands with antagonist properties. ChemBioChem, 3(10), 946–961. View Source
- [2] Chu, W., Tu, Z., McElveen, E., Xu, J., Taylor, M., Luedtke, R. R., & Mach, R. H. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 13(1), 77–87. View Source
